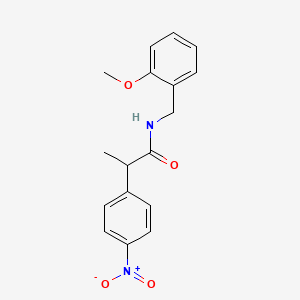![molecular formula C16H20FNO5 B4075573 N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075573.png)
N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate
Übersicht
Beschreibung
N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a derivative of allylamine, which is a primary amine that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and physiological effects:
N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate in lab experiments include its potent biological activity, high solubility in water, and ease of synthesis. However, the limitations of using N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate, including the development of new anticancer and antimicrobial drugs based on its structure, the investigation of its potential use in materials science and organic synthesis, and the exploration of its potential use as a therapeutic agent for various diseases. Further studies are also needed to fully understand its mechanism of action and potential side effects in vivo.
In conclusion, N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent biological activity, ease of synthesis, and high solubility in water make it a promising candidate for the development of new drugs and materials. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks bright for this promising compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO.C2H2O4/c1-3-9-16(10-4-2)11-12-17-14-8-6-5-7-13(14)15;3-1(4)2(5)6/h3-8H,1-2,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISAYWMTRRYHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC=CC=C1F)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4075512.png)
methanone](/img/structure/B4075513.png)
![ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4075525.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]dipropylamine oxalate](/img/structure/B4075528.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate](/img/structure/B4075533.png)

![N-(3-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4075546.png)
methyl]-8-quinolinol](/img/structure/B4075551.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4075566.png)
![2,5-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4075580.png)
![N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4075591.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)
![3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4075598.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4075603.png)